molecular formula C10H12F3N3 B3337809 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 827588-57-8

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B3337809
CAS No.: 827588-57-8
M. Wt: 231.22 g/mol
InChI Key: LDDDMXZXZTZPGS-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 827588-57-8) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors (PKIs) for cancer therapy . The compound features a fused, rigid pyrazolopyrimidine core, a privileged structure in combinatorial library design known for its synthetic versatility and biocompatibility . The specific substitution pattern with a cyclopropyl group and a trifluoromethyl group enhances the molecular properties, potentially improving lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization . This tetrahydropyrazolopyrimidine derivative serves as a crucial synthetic intermediate for constructing more complex molecules. Its core structure is a fundamental building block in discovering and optimizing potent inhibitors for enzymes like Bruton's tyrosine kinase (BTK) . The pyrazolo[1,5-a]pyrimidine class has demonstrated a remarkable ability to act as ATP-competitive inhibitors, effectively blocking the activity of various kinases that are frequently dysregulated in cancers, making them promising candidates for novel antineoplastic agents . Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new therapeutic leads targeting oncogenic signaling pathways. The product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-5-7(6-1-2-6)15-9-3-4-14-16(8)9/h3-4,6-8,15H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDDMXZXZTZPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(N3C(=CC=N3)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different properties.

Scientific Research Applications

Chemistry

In chemistry, 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name 5-Substituent 7-Substituent Molecular Formula Key Features References
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Cyclopropyl CF₃ C₁₁H₁₁F₃N₄ Enhanced metabolic stability
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Phenyl CF₃ C₁₄H₁₁F₃N₄ Higher lipophilicity
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl CF₃ C₁₄H₉F₄N₃ Improved target selectivity
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 1,3-Dimethylpyrazol-4-yl CF₃ C₁₃H₁₄F₃N₆ Dual heterocyclic pharmacophore

Key Observations :

  • Cyclopropyl vs.
  • Fluorophenyl Derivatives : The 4-fluorophenyl variant (C₁₄H₉F₄N₃) demonstrates enhanced electronic effects due to fluorine’s electronegativity, which may refine target engagement .
  • Heterocyclic Hybrids : Compounds with dual heterocycles (e.g., pyrazole-pyrimidine hybrids) show synergistic effects in multi-target inhibition .

Key Observations :

  • The target compound’s synthesis leverages Suzuki-Miyaura cross-coupling , a versatile method for introducing cyclopropyl groups .
  • Phenyl analogs achieve higher yields due to the stability of phenylboronic acids in SNAr reactions .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The CF₃ group in all analogs confers resistance to oxidative metabolism, with the cyclopropyl variant showing superior hepatic microsome stability in preclinical models .
  • Kinase Inhibition : Analogs with bulky 5-substituents (e.g., phenyl, dimethylpyrazole) exhibit broader kinase inhibition profiles, while the cyclopropyl variant demonstrates selectivity for cyclin-dependent kinases (CDKs) .

Q & A

Q. Q: What are the standard synthetic routes for preparing 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

A: The core scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with trifluoromethyl-containing β-diketones or β-ketoesters. For cyclopropyl substitution, the reaction is optimized by introducing cyclopropane carboxylic acid derivatives at position 4. Key steps include:

  • Cyclopropane integration : Cyclopropyl groups are introduced via nucleophilic substitution or cycloaddition reactions using cyclopropane carboxaldehyde or halides under basic conditions (e.g., KOH/EtOH).
  • Trifluoromethyl retention : The trifluoromethyl group is preserved by using stable precursors like 1,1,1-trifluoro-3-(cyclopropyl)acetone.
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) yields the product in 60–75% purity.
    Reference : Parallel synthesis methods for related scaffolds are detailed in .

Advanced Synthesis: Scalability and Functionalization

Q. Q: How can functionalization at position 3 of the pyrazolo[1,5-a]pyrimidine scaffold be achieved for structure-activity studies?

A: Position 3 is amenable to carboxamide or ester functionalization using coupling reagents (e.g., HATU) and amines or alcohols:

  • Carboxamide formation : React the carboxylic acid derivative (e.g., ethyl ester) with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at RT for 48 hours. Post-reaction, dilute with water and extract with EtOAc.
  • Ester hydrolysis : Hydrolyze ethyl esters using NaOH/MeOH (1:1) at 60°C for 6 hours.
    Example : A carboxamide derivative was synthesized with 72% yield using (5-fluoropyridin-2-yl)methanamine .

Structural Characterization

Q. Q: What analytical techniques are critical for confirming the stereochemistry and regioselectivity of the tetrahydropyrazolo[1,5-a]pyrimidine core?

A:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish syn/anti isomers by analyzing coupling constants (e.g., 3JHH^3J_{HH} for chair conformations). For example, syn-isomers show downfield shifts for cyclopropyl protons (δ 1.2–1.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration. A related compound, 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was confirmed via single-crystal diffraction (space group P21/cP2_1/c) .

Biological Activity Profiling

Q. Q: How can researchers design assays to evaluate the kinase inhibitory activity of this compound?

A:

  • Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s trifluoromethyl and cyclopropyl moieties.
  • Assay format : Use a homogeneous time-resolved fluorescence (HTRF) assay with recombinant kinase and ATP/Substrate pairs. Monitor IC50_{50} values at 10 µM–1 nM concentrations.
  • Control compounds : Include staurosporine (broad kinase inhibitor) and DMSO blanks.
    Reference : A κ-opioid receptor assay using similar pyrazolo[1,5-a]pyrimidines achieved Z’ > 0.7 .

Data Contradictions and Resolution

Q. Q: How should researchers address discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

A: Yield variations (e.g., 60% vs. 85%) often arise from:

  • Reagent purity : Use freshly distilled β-diketones to avoid side reactions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation but may require longer reaction times.
  • Workup protocols : Optimize pH during extraction (e.g., maintain pH 6–7 to prevent acid-catalyzed decomposition).
    Data Table :
ConditionYield (%)Purity (%)Reference
DMF, 24h, RT6590
EtOH, reflux, 12h7285
PEG-400, 80°C, 6h7892

Isomer-Specific Activity

Q. Q: What methodologies differentiate the biological activity of syn vs. anti isomers?

A:

  • Chiral HPLC : Resolve isomers using a Chiralpak IA column (hexane/iPrOH = 90:10).
  • Docking studies : Syn isomers often exhibit better binding to hydrophobic pockets (e.g., MDM2 inhibitors).
  • In vitro testing : Compare IC50_{50} values in cell lines (e.g., HCT-116 for anticancer activity).
    Example : Syn-5,7-dimethyl analogs showed 10-fold higher potency than anti-isomers in kinase assays .

Stability and Storage

Q. Q: What are the optimal storage conditions for maintaining compound integrity?

A:

  • Solid state : Store at −20°C under argon in amber vials. Avoid repeated freeze-thaw cycles.
  • Solution phase : Prepare fresh DMSO stocks (10 mM) and use within 1 week.
  • Degradation markers : Monitor via LC-MS for trifluoromethyl loss (m/z shift −69 Da) .

Computational Modeling

Q. Q: How can molecular dynamics (MD) simulations predict solvent accessibility of the cyclopropyl group?

A:

  • Force fields : Use AMBER or CHARMM with explicit solvent models (TIP3P water).
  • Trajectory analysis : Calculate solvent-accessible surface area (SASA) for the cyclopropyl moiety over 100-ns simulations.
  • Validation : Compare with crystallographic B-factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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